(1R,2R)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL
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Overview
Description
(1R,2R)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoromethyl group, a chlorine atom, and an amino group attached to a phenyl ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to achieve the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group or the phenyl ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a valuable tool for studying protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique chemical properties may allow it to act as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL
- (1R,2R)-1-Amino-1-[4-bromo-3-(trifluoromethyl)phenyl]propan-2-OL
- (1R,2R)-1-Amino-1-[4-methyl-3-(trifluoromethyl)phenyl]propan-2-OL
Uniqueness
The presence of the chlorine atom in (1R,2R)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL distinguishes it from similar compounds. This chlorine atom can participate in unique chemical reactions and interactions, making this compound particularly valuable for specific applications.
Properties
Molecular Formula |
C10H11ClF3NO |
---|---|
Molecular Weight |
253.65 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11ClF3NO/c1-5(16)9(15)6-2-3-8(11)7(4-6)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9+/m1/s1 |
InChI Key |
XOKSOWRYJFLXDJ-ANLVUFKYSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC(=C(C=C1)Cl)C(F)(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)Cl)C(F)(F)F)N)O |
Origin of Product |
United States |
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